molecular formula C24H23FN4O2S B2483581 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 852133-91-6

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2483581
CAS RN: 852133-91-6
M. Wt: 450.53
InChI Key: MGTXBHJPZNEDOG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule featuring a heterocyclic structure that includes an imidazo[2,1-b]thiazole core linked to a fluorophenyl group and a methoxyphenyl piperazine moiety. Such compounds are of interest due to their potential biological activities and the intricate chemistry involved in their synthesis and molecular interactions.

Synthesis Analysis

The synthesis of heterocyclic compounds like "(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone" often involves multi-step reactions, including condensation, cyclization, and substitution reactions. Precursors such as 3-(piperidin-4-yl)benzo[d]isoxazole have been utilized in related syntheses, characterized by techniques like IR, 1H NMR, and LC-MS spectra, with structures confirmed by X-ray diffraction studies (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray crystallography, demonstrating features such as crystallization in specific crystal systems and stabilization via inter- and intra-molecular hydrogen bonds. Detailed structure analysis can reveal conformational aspects and electronic distribution critical for understanding the molecule's reactivity and interaction potential (Prasad et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents and potential bioactive targets. Their synthesis pathway might include steps like nucleophilic substitution reactions, showcasing the molecule's capability to undergo transformations leading to derivatives with varied biological activities. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the thermodynamic stability and reactive sites of the molecule (Shahana & Yardily, 2020).

Scientific Research Applications

Anti-HIV Activity

  • A study demonstrated the synthesis of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, showing selective inhibition against HIV-2 strain. These compounds displayed EC50 values comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine (Ashok et al., 2015).

Synthesis and Biological Activity

  • A novel series of compounds, including (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, were synthesized. These compounds demonstrated moderate to good antimicrobial activity, highlighting their potential in medicinal chemistry (Mhaske et al., 2014).

Antipsychotic Potential

  • A series of conformationally restricted butyrophenones, including compounds with a 4-(4-fluorophenyl)piperazin-1-yl fragment, were evaluated as antipsychotic agents. Their affinity for dopamine and serotonin receptors suggests potential effectiveness as neuroleptic drugs (Raviña et al., 2000).

Antimicrobial and Antifungal Activity

  • Studies on various derivatives of thiazole and benzothiazole, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, revealed significant antibacterial and antifungal activities. These findings open up avenues for further research in developing new antimicrobial agents (Landage et al., 2019).

Anti-Mycobacterial Chemotypes

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes. Several compounds in this class showed potential anti-tubercular activity, indicating their promise in treating tuberculosis (Pancholia et al., 2016).

Anticonvulsant Agents

  • The synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents was reported. These compounds showed significant potential in the maximal electroshock (MES) test, highlighting their potential in treating convulsions (Malik & Khan, 2014).

properties

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-19(15-29(16)24)17-7-9-18(25)10-8-17)23(30)28-13-11-27(12-14-28)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTXBHJPZNEDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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